molecular formula C17H14F2N4O B2500691 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309747-63-3

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

Número de catálogo B2500691
Número CAS: 2309747-63-3
Peso molecular: 328.323
Clave InChI: JHXKQQSHURNHGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Mecanismo De Acción

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 by this compound leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the inhibition of CK2. This compound also inhibits the phosphorylation of AKT and ERK, which are signaling pathways involved in cell survival and proliferation. In addition, this compound has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has several advantages as a research tool. It is a selective inhibitor of CK2, which makes it useful for studying the role of this enzyme in cancer biology. In addition, this compound has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent.
One limitation of this compound is its solubility. This compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain studies.

Direcciones Futuras

There are several future directions for the study of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One area of research is the development of more potent and selective inhibitors of CK2. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Another area of research is the investigation of the combination of this compound with other anticancer agents. Preclinical studies have shown that this compound can enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound selectively inhibits the protein kinase CK2, leading to the induction of apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of 3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 3,4-difluorobenzoyl chloride with 2-methyl-5-pyridin-2-ylpyrazole in the presence of a base, followed by the reaction with methylamine to form the final product.

Aplicaciones Científicas De Investigación

3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.

Propiedades

IUPAC Name

3,4-difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-23-12(9-16(22-23)15-4-2-3-7-20-15)10-21-17(24)11-5-6-13(18)14(19)8-11/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXKQQSHURNHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.